2,4-Dichlorobenzylidenemalononitrile

Description

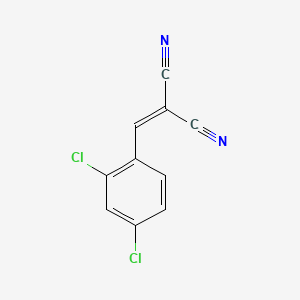

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZSQGJZJMCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183869 | |

| Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-76-1 | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRS4QV9QRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Reaction Design for 2,4 Dichlorobenzylidenemalononitrile

Diverse Synthetic Pathways for 2,4-Dichlorobenzylidenemalononitrile

The principal pathway for synthesizing this compound is the reaction between 2,4-dichlorobenzaldehyde (B42875) and malononitrile (B47326). Methodologies have evolved from conventional approaches to more sustainable green chemistry protocols.

The cornerstone of alkylidenemalononitrile synthesis is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.org This reaction typically involves combining an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malononitrile, in the presence of a weak base catalyst. wikipedia.orgbhu.ac.in The active methylene group is characterized by a CH₂ group flanked by two strong electron-withdrawing groups (like the nitrile groups in malononitrile), which increases the acidity of the alpha-protons. wikipedia.orgsigmaaldrich.com

The mechanism proceeds via the deprotonation of the active methylene compound by a mild base to form a stable carbanion or enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2,4-dichlorobenzaldehyde). The resulting intermediate subsequently undergoes dehydration, often spontaneously or with gentle heating, to eliminate a water molecule and form the stable, conjugated C=C double bond characteristic of the final product. sigmaaldrich.comorganic-chemistry.org Common catalysts for this traditional approach include primary, secondary, or tertiary amines like piperidine, or their salts. wikipedia.orgbhu.ac.in The reactions are often conducted in organic solvents.

In response to the growing need for sustainable chemical manufacturing, several green chemistry protocols have been developed for the synthesis of benzylidenemalononitrile (B1330407) derivatives. bhu.ac.inuni-regensburg.de These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A significant advancement is the use of water as a reaction medium. uni-regensburg.deijsr.in Performing the Knoevenagel condensation "on water" or "in water" can lead to considerable rate enhancements and operational simplicity. ijsr.in For water-insoluble products like this compound, the product often precipitates out of the aqueous medium, simplifying isolation to a mere filtration step. uni-regensburg.de

Other green approaches focus on the catalytic system and energy input:

Organocatalysis: Utilizing small, metal-free organic molecules like β-alanine as catalysts offers a more environmentally friendly alternative to traditional bases. uni-regensburg.de

Heterogeneous Catalysis: Employing solid catalysts, such as functionalized silica (B1680970), zeolites, or metal-organic frameworks (MOFs), facilitates easy separation and recycling of the catalyst, minimizing waste. nih.govresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate the reaction, often leading to excellent yields in very short reaction times under solvent-free conditions. bhu.ac.in

Tandem Reactions: Innovative one-pot processes have been designed where the aldehyde precursor is generated in situ from the corresponding alcohol, followed immediately by the Knoevenagel condensation. This approach shortens the synthetic route and avoids the isolation of intermediate products. uni-regensburg.de

Optimization of Precursors and Reactant Stoichiometry

The synthesis of this compound involves the condensation of two key precursors: 2,4-dichlorobenzaldehyde and malononitrile. Optimizing the molar ratio of these reactants is crucial for maximizing product yield and minimizing the formation of side products.

In many reported procedures for Knoevenagel condensation, a stoichiometric ratio of 1:1 between the aldehyde and the active methylene compound is employed. nih.gov This ensures that both reactants are consumed efficiently. For instance, a model reaction for benzylidenemalononitrile derivatives used 1.0 mmol of the aldehyde and 1.0 mmol of malononitrile. nih.gov Using stoichiometric amounts is particularly effective in green protocols, such as those using water in ethanol (B145695), which can drive the reaction to completion. researchgate.net Deviations from this ratio may be used to push the reaction towards completion if one reactant is significantly more expensive or difficult to remove than the other, but a near-equimolar ratio is the standard starting point for optimization.

Impact of Catalytic Systems and Solvent Effects on Synthetic Efficiency

Weakly basic amines are traditional catalysts, but modern research has introduced more efficient and recyclable options. wikipedia.org Ionic liquids, such as 1-methylhexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF₄), have been shown to be highly effective, often leading to rapid reactions and excellent yields while avoiding hazardous organic solvents. Similarly, heterogeneous catalysts like nickel-copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have demonstrated high catalytic performance under mild, aqueous conditions. nih.gov The efficiency of various catalytic systems is often compared based on reaction time and product yield, as illustrated in the table below.

The solvent also plays a critical role. While traditional syntheses used organic solvents, a shift towards greener alternatives is evident. Water, or aqueous mixtures such as water/methanol, has proven to be highly effective, particularly with appropriate catalytic systems. ijsr.innih.gov In some cases, solvent-free conditions, especially when coupled with microwave or ultrasound energy, provide an exceptionally clean and efficient route. bhu.ac.in The choice of solvent can dramatically affect reaction times and yields, as shown in the comparative data below.

| Catalyst System | Solvent | Substrate | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiCu@MWCNT | H₂O/CH₃OH (1:1) | 4-chlorobenzaldehyde | 15 min | 94 ± 1 | nih.gov |

| NiCu@MWCNT | H₂O/CH₃OH (1:1) | 4-iodobenzaldehyde | 20 min | 92 ± 2 | nih.gov |

| [MeHMTA]BF₄ (15 mol%) | None (Neat) | Benzaldehyde | 2 min | 98 | |

| β-alanine / SAS | Water | 2,4-dichlorobenzyl alcohol | 30 min | 87 | uni-regensburg.de |

| None | Water | 4-chlorobenzaldehyde | 24 h | 95 | ijsr.in |

Purification and Isolation Techniques for High-Purity Synthesis

Achieving high purity of the final this compound product is essential. The method of purification is largely dependent on the physical properties of the product and the impurities present.

Filtration: In many modern, green synthetic protocols where the reaction is conducted in an aqueous medium, the product, being water-insoluble, conveniently precipitates from the reaction mixture. uni-regensburg.de In such cases, isolation is straightforward, requiring only simple vacuum filtration to collect the solid product, which is then washed with water and dried. uni-regensburg.de

Recrystallization: This is a standard technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; for benzylidenemalononitrile derivatives, solvents like ethanol or mixtures of ethyl acetate (B1210297) and n-hexane are often used. nih.gov For highly crystalline products, this method can yield material of very high purity.

Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification method. opentrons.com This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) passes through it. opentrons.com While effective, it is often more resource-intensive than recrystallization. Different chromatographic methods exist:

Adsorption Chromatography: Separates molecules based on their affinity for the stationary phase. It is the most common type used for small organic molecules.

Size Exclusion Chromatography (SEC): Separates molecules based on their size. sinobiological.com

Ion Exchange Chromatography: Separates molecules based on their net charge. americanpharmaceuticalreview.com

For this compound, standard silica gel column chromatography would be the most likely method employed if recrystallization fails to provide the desired purity.

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 2,4 Dichlorobenzylidenemalononitrile

Michael Addition Reactions and Conjugate Addition Pathways

The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction pathway for 2,4-Dichlorobenzylidenemalononitrile. This reaction involves the 1,4-conjugate addition of a nucleophile to the activated alkene.

The core of the Michael addition mechanism lies in the nucleophilic attack at the electron-deficient β-carbon of the this compound molecule. The strong electron-withdrawing effect of the two nitrile groups polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon. This makes it a prime target for a wide range of nucleophiles, known as Michael donors.

The general mechanism proceeds as follows:

Activation of the Nucleophile: A base is often used to deprotonate a pro-nucleophile (e.g., an active methylene (B1212753) compound), generating a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of this compound. This leads to the formation of a new carbon-carbon single bond and a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final Michael adduct.

Table 1: Representative Michael Donors for Reaction with Activated Alkenes

| Nucleophile Class | Specific Example |

| Enolates | Diethyl malonate |

| Thiolates | Thiophenol |

| Amines | Piperidine |

| Organocuprates | Lithium dimethylcuprate |

When the Michael addition involves the formation of new stereocenters, the control of stereochemistry becomes a critical aspect. Diastereoselective Michael additions to substrates like this compound can be achieved by employing chiral auxiliaries, chiral catalysts, or by substrate control where existing stereocenters in the nucleophile or electrophile influence the direction of attack.

The facial selectivity of the nucleophilic attack on the planar α,β-unsaturated system is governed by steric and electronic factors. For instance, the use of chiral organocatalysts, such as cinchona alkaloids or their derivatives, can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. These catalysts often operate through a dual activation mechanism, activating the nucleophile through hydrogen bonding and the electrophile via the formation of an iminium ion or hydrogen bonding.

Michael adducts derived from this compound are versatile synthetic intermediates. Their identification is typically achieved through standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

These adducts serve as precursors for the synthesis of more complex molecules. The newly introduced functional groups and stereocenters can be further manipulated to construct a variety of carbocyclic and heterocyclic frameworks. For example, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, opening up a wide array of subsequent chemical transformations.

Cycloaddition Chemistry

In addition to Michael additions, the electron-deficient double bond of this compound makes it an excellent participant in cycloaddition reactions, where it typically acts as the 2π-electron component.

The most common cycloaddition involving this compound is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, it acts as a dienophile, reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring.

The reactivity of this compound as a dienophile is enhanced by its electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Table 2: Examples of Dienes in [4+2] Cycloaddition Reactions

| Diene | Expected Product Type |

| 1,3-Butadiene | Substituted cyclohexene |

| Cyclopentadiene | Bicyclic adduct (norbornene derivative) |

| Danishefsky's diene | Functionalized cyclohexenone |

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile, while the stereoselectivity is dictated by the "endo rule," which favors the formation of the endo isomer due to secondary orbital interactions.

In the presence of a reagent that can act as both a nucleophile for Michael addition and a diene for cycloaddition, a competition between the two pathways can arise. This is often observed in cascade reactions, where a single starting material undergoes multiple transformations in a one-pot synthesis.

The outcome of the reaction (Michael addition versus cycloaddition) is influenced by several factors:

Nature of the Reactants: The inherent nucleophilicity and dienic character of the coreactant play a crucial role.

Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly influence the reaction pathway. For instance, higher temperatures often favor the thermodynamically controlled cycloaddition product, while lower temperatures may favor the kinetically controlled Michael addition.

Catalyst: The choice of catalyst can selectively promote one reaction over the other. For example, a Brønsted base might favor the Michael addition by generating the nucleophile, whereas a Lewis acid might activate the dienophile towards cycloaddition.

In some instances, the Michael addition can be the initial step of a cascade sequence, where the resulting Michael adduct undergoes a subsequent intramolecular cyclization. A study on a related benzylidenemalononitrile (B1330407) derivative has shown its participation in a cascade reaction leading to the formation of tetracyanocyclopropanes, highlighting the complex reactivity of this class of compounds. researchgate.net

Nucleophilic Substitution and Ring-Closing Processes

General principles of nucleophilic attack on the activated double bond of benzylidenemalononitrile derivatives suggest that various nucleophiles could initiate reactions. These would likely be followed by cyclization events, particularly if the nucleophile possesses a suitably positioned secondary reactive site. However, specific studies detailing these processes for the 2,4-dichloro substituted variant are not present in the surveyed literature.

Intramolecular Cyclization Pathways

While intramolecular cyclizations are a common strategy for synthesizing heterocyclic compounds from precursors with appropriate functional groups, the specific pathways originating from this compound have not been elucidated in available research. The influence of the 2,4-dichloro substitution pattern on the regioselectivity and stereoselectivity of such cyclizations remains an open area for investigation.

Formation of Fused Polycyclic Systems

The synthesis of fused polycyclic systems often relies on domino or tandem reactions, which could theoretically be initiated by a reaction with this compound. Such sequences might involve an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization or further ring-forming steps. Despite the synthetic potential, specific examples and mechanistic explorations for this compound are not documented.

Investigation of Reaction Intermediates and Transition States

The characterization of transient species and the mapping of reaction energy profiles are crucial for a complete mechanistic understanding. These investigations typically employ a combination of spectroscopic techniques and computational modeling.

Spectroscopic Probing of Transient Species

Techniques such as NMR, IR, and UV-Vis spectroscopy, often at low temperatures, are instrumental in detecting and characterizing reaction intermediates. For reactions involving this compound, no such spectroscopic studies aimed at identifying transient species like Meisenheimer complexes or other intermediates have been reported.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are fundamental to determining the rate laws of reactions and identifying the rate-determining step, thereby providing insight into the reaction mechanism. A thorough literature search did not yield any kinetic data or analyses for reactions of this compound, precluding any discussion on its reaction order, rate constants, or the energetic barriers of its transition states.

Advanced Spectroscopic and Structural Characterization of 2,4 Dichlorobenzylidenemalononitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

The ¹H NMR spectrum of 2,4-Dichlorobenzylidenemalononitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the single vinylic proton. The aromatic region, typically observed between 7.0 and 8.5 ppm, would provide confirmation of the substitution pattern on the benzene (B151609) ring.

Based on the structure, three protons are attached to the dichlorophenyl ring, and one proton is part of the ethylenic bridge. The vinylic proton (=CH–) is anticipated to appear as a singlet, shifted downfield due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing nitrile groups. The aromatic protons would display a characteristic splitting pattern. The proton at position 6 of the ring would likely appear as a doublet, coupled to the proton at position 5. The proton at position 3, being adjacent to two chlorine atoms, would be a singlet, while the proton at position 5 would present as a doublet of doublets. For closely related dichlorophenyl compounds, aromatic proton signals are typically observed in the 7.2-7.8 ppm range. smolecule.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (Position 3) | ~7.8 | d (Doublet) |

| Aromatic H (Position 5) | ~7.6 | dd (Doublet of Doublets) |

| Aromatic H (Position 6) | ~8.1 | d (Doublet) |

| Vinylic H | ~7.9 | s (Singlet) |

Note: The exact chemical shifts and coupling constants require experimental determination. Values are estimated based on substituent effects and data from analogous structures.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The two nitrile carbons (C≡N) are characteristically found in the 112-115 ppm range. smolecule.com The carbon atoms of the aromatic ring will appear between approximately 128 and 140 ppm, with the carbons directly bonded to chlorine atoms (C2 and C4) showing shifts influenced by the halogen's electronegativity. The quaternary carbons, including the ipso-carbon attached to the benzylidene group (C1) and the vinylic carbon bonded to the nitrile groups, will also have unique chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N (Nitrile) | 112 - 115 |

| Aromatic CH | 128 - 135 |

| Aromatic C-Cl | 136 - 140 |

| Aromatic C (ipso) | ~130 |

| C=C (Vinylic, attached to ring) | ~155 |

| C=C (Vinylic, attached to CN) | ~85 |

Note: Values are estimated based on typical ranges for these functional groups.

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would show cross-peaks between the coupled aromatic protons (e.g., H5 and H6), confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each aromatic C-H pair and the vinylic C-H group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most prominent feature is the strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically found around 2220-2230 cm⁻¹. Other key absorptions include C=C stretching vibrations for the aromatic ring and the alkene bond, which appear in the 1590-1620 cm⁻¹ region. smolecule.com Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the carbon-chlorine (C-Cl) stretching vibrations are found in the fingerprint region, generally between 600-800 cm⁻¹. smolecule.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) Stretch | ~2225 | Strong, Sharp |

| Aromatic C=C Stretch | 1590 - 1620 | Medium |

| Alkene (C=C) Stretch | ~1600 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the molecule are often more intense in the Raman spectrum. The C≡N stretch is also a strong and characteristic band in Raman. The C=C stretching modes of the aromatic ring and the alkene bridge are typically strong and well-defined. The symmetric "breathing" mode of the substituted benzene ring would also be expected to produce a strong Raman signal, providing a clear fingerprint for the molecule. The C-Cl stretches also give rise to characteristic bands in the low-frequency region.

X-ray Crystallography for Precise 3D Structure Determination

Following an extensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), no specific single-crystal X-ray diffraction data for this compound or its adducts could be located. While crystallographic information is a cornerstone for the precise determination of three-dimensional molecular structures, it appears that such a study for this particular compound has not been published or made publicly available.

X-ray crystallography is an indispensable technique in structural chemistry, providing definitive insights into the spatial arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and stereochemistry. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture and influence the material's bulk properties.

In the absence of specific experimental data for this compound, the following sections outline the principles of the analyses that would be performed had the crystallographic data been available. This framework is based on established crystallographic methodologies and the analysis of related compounds.

Analysis of Molecular Conformation and Stereochemistry

A crystallographic study of this compound would provide precise coordinates for each atom in the molecule. From these coordinates, a detailed analysis of its molecular conformation could be undertaken. Key parameters that would be determined include:

Planarity of the Benzylidene and Malononitrile (B47326) Groups: The degree of planarity of the dichlorophenyl ring and the C=C(CN)₂ fragment would be assessed. Torsion angles along the single bond connecting these two groups would reveal the extent of twisting between them, which can be influenced by steric hindrance from the ortho-chloro substituent.

Bond Lengths and Angles: Precise bond lengths and angles would be compared to standard values for similar chemical fragments. For instance, the C-Cl, C=C, C≡N, and aromatic C-C bond lengths would provide insight into the electronic effects of the substituents.

Stereochemistry: The double bond C=C introduces the possibility of E/Z isomerism. X-ray crystallography would unambiguously determine the stereochemistry of the molecule in the solid state.

A hypothetical data table illustrating the kind of information that would be extracted from a crystallographic information file (CIF) is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [hypothetical value] |

| b (Å) | [hypothetical value] |

| c (Å) | [hypothetical value] |

| β (°) | [hypothetical value] |

| Volume (ų) | [hypothetical value] |

Hypothetical Selected Torsion Angles for this compound

| Atoms (C-C-C=C) | Angle (°) |

|---|---|

| C(aryl)-C(aryl)-C=C | [hypothetical value] |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The arrangement of molecules within the crystal lattice is dictated by a variety of non-covalent interactions. A detailed crystallographic analysis would elucidate these interactions, which are crucial for understanding the solid-state properties of the compound.

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, it can act as a hydrogen bond acceptor via the nitrogen atoms of the nitrile groups or the chlorine atoms. In the case of adducts with co-crystallized solvents (e.g., water, alcohols) or other molecules with hydrogen bond donors, the formation of intermolecular hydrogen bonds would be a primary feature of the crystal packing. The geometry of these interactions (donor-acceptor distance, angle) would be precisely determined.

π-Stacking Interactions: The electron-deficient nature of the dichlorophenyl ring, coupled with the planar geometry of the molecule, would likely promote π-stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings and are significant in stabilizing the crystal structure. Key parameters for characterizing π-stacking include the interplanar distance between the aromatic rings and the centroid-to-centroid distance. The presence of electron-withdrawing chlorine atoms would influence the electrostatic potential of the aromatic ring and thus the nature of the π-stacking.

The table below illustrates the type of data that would be collected to describe these intermolecular interactions.

Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| C-H···N | C-H···N≡C | [hypothetical value] | [hypothetical value] |

| C-H···Cl | C-H···Cl-C | [hypothetical value] | [hypothetical value] |

| π-Stacking | Ring 1···Ring 2 | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) |

Computational Chemistry and Theoretical Investigations of 2,4 Dichlorobenzylidenemalononitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its implications for molecular reactivity. For 2,4-Dichlorobenzylidenemalononitrile, both Density Functional Theory (DFT) and semi-empirical methods have been employed to explore its electronic properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. Studies on this compound have utilized DFT, particularly the B3LYP functional with a 6-31G(d) basis set, to perform geometry optimization and calculate various molecular properties. researchgate.net This level of theory is well-regarded for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for organic compounds.

The electronic structure of this compound is characterized by the presence of the electron-withdrawing dichlorophenyl group and the malononitrile (B47326) group. DFT calculations help in quantifying the electron distribution across the molecule, identifying regions of high and low electron density, which are key to understanding its reactivity.

| Computational Method | Basis Set | Properties Calculated |

|---|---|---|

| DFT/B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies, Electronic Properties |

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods have also been applied to study this compound. researchgate.net They are particularly useful for initial explorations of molecular properties or for studying very large molecular systems where DFT would be computationally prohibitive. These calculations provide valuable qualitative insights into the electronic structure and are often used as a starting point for more rigorous theoretical studies.

| Semi-Empirical Method | Key Features | Application to this compound |

|---|---|---|

| AM1 | Improved handling of hydrogen bonds over older methods. | Initial electronic structure analysis. researchgate.net |

| PM3 | Re-parameterization of AM1, often better for certain systems. | Comparative electronic structure analysis. researchgate.net |

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, methods like DFT/B3LYP/6-31G(d) are used to determine the most stable three-dimensional structure. researchgate.net The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

The conformational energy landscape describes the energy of the molecule as a function of its geometry, particularly the rotation around single bonds. While detailed studies on the complete conformational landscape of this compound are not extensively published, the optimized geometry represents the global minimum or a low-lying local minimum on this landscape. Understanding the molecule's preferred conformation is essential for interpreting its reactivity and interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, MEP analysis reveals that the regions around the nitrogen atoms of the nitrile groups are the most electron-rich (negative potential), making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the benzene (B151609) ring and the region around the benzylic carbon are generally more electron-deficient (positive potential), indicating sites for potential nucleophilic attack. This visual representation of charge distribution is a powerful indicator of the molecule's chemical reactivity.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, vibrational frequencies have been calculated using the DFT/B3LYP/6-31G(d) method. researchgate.net The calculated frequencies are often scaled by a correction factor to account for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental Infrared (IR) spectra. The agreement between the scaled theoretical frequencies and the experimental ones confirms the accuracy of the calculated molecular structure and force field.

Reaction Pathway Simulation and Transition State Analysis

Computational chemistry can also be used to model chemical reactions, mapping out the energy profile along a reaction coordinate. This involves locating the transition state, which is the energy maximum along the minimum energy path connecting reactants and products. While specific reaction pathway simulations starting from this compound are detailed in the context of its subsequent reactions, the general methodology involves identifying the structures of reactants, products, and the transition state. researchgate.net

For a reaction involving this compound, computational methods like DFT can be used to calculate the activation energy, providing insight into the reaction kinetics. The geometry of the transition state reveals the nature of bond-making and bond-breaking processes during the reaction.

Applications of 2,4 Dichlorobenzylidenemalononitrile in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Heterocyclic Compound Synthesis

The electrophilic nature of the carbon-carbon double bond in 2,4-Dichlorobenzylidenemalononitrile, a result of the strong electron-withdrawing effect of the two cyano groups, makes it an excellent Michael acceptor. This reactivity is the cornerstone of its utility in the synthesis of a diverse range of heterocyclic compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles, Imidazoles, Quinolines, Benzimidazoles, Azaphenanthrenes)

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocycles. The general strategy involves the reaction of this compound with a variety of nitrogen-based nucleophiles, leading to cyclization and the formation of stable heterocyclic rings.

Pyridines: The synthesis of highly substituted pyridines can be achieved through the reaction of this compound with various active methylene (B1212753) compounds in the presence of a nitrogen source, such as ammonium (B1175870) acetate (B1210297). These reactions often proceed via a cascade of Michael addition, cyclization, and aromatization steps to yield functionalized pyridine (B92270) derivatives. While numerous methodologies exist for pyridine synthesis from ylidenemalononitriles, a mild and solvent-free approach at room temperature has been developed for a broad scope of multi-substituted pyridines. nih.gov

Pyrroles: The construction of the pyrrole (B145914) ring can be envisioned through the reaction of this compound with α-amino ketones or related synthons. The reaction sequence would likely involve an initial Michael addition followed by an intramolecular condensation and dehydration to furnish the pyrrole ring. A two-step protocol for the synthesis of 2,4-disubstituted pyrroles involves the cyclocondensation of enones with aminoacetonitrile (B1212223) to form 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be converted to the corresponding pyrroles. researchgate.net

Imidazoles: The synthesis of imidazole (B134444) derivatives can be approached by reacting this compound with amidines. This reaction would proceed through a Michael addition of the amidine to the activated double bond of the malononitrile (B47326) derivative, followed by an intramolecular cyclization and subsequent aromatization to yield the imidazole core. A variety of synthetic methods for imidazoles have been developed, including transition-metal-free, base-mediated deaminative coupling of benzylamines and nitriles. rsc.org

Quinolines: While direct synthesis of quinolines from this compound is less common, it can be utilized in multi-component reactions that lead to quinoline (B57606) scaffolds. For instance, a reaction involving an aniline (B41778) derivative, this compound, and a third component with an active methylene group could potentially lead to highly substituted quinolines. The synthesis of quinoline and its derivatives is often achieved through various named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses. nih.goviipseries.orgbohrium.com

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. In this context, the 2,4-dichlorobenzaldehyde (B42875), the precursor to this compound, could be directly used. Alternatively, multi-component strategies could be devised where this compound participates in the formation of a more complex benzimidazole (B57391) derivative. A number of novel methods have been developed for benzimidazole synthesis, including the use of various catalysts to promote the condensation of 1,2-benzenediamine with aldehydes. nih.govorganic-chemistry.org

Azaphenanthrenes: The synthesis of more complex fused heterocyclic systems like azaphenanthrenes would require multi-step synthetic sequences where this compound could be incorporated as a key building block in one of the initial steps to introduce the required functionalities for subsequent cyclizations.

Table 1: Representative Nitrogen-Containing Heterocycles Synthesized from Benzylidenemalononitrile (B1330407) Derivatives

| Heterocycle | General Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| Pyridines | Michael addition, cyclization, aromatization | Benzylidenemalononitrile, active methylene compound, ammonium acetate | nih.gov |

| Pyrroles | Michael addition, intramolecular condensation | Benzylidenemalononitrile, α-amino ketone | researchgate.net |

| Imidazoles | Michael addition, intramolecular cyclization | Benzylidenemalononitrile, amidine | rsc.org |

| Quinolines | Multi-component reaction | Aniline derivative, Benzylidenemalononitrile, active methylene compound | nih.goviipseries.orgbohrium.com |

| Benzimidazoles | Condensation (from precursor aldehyde) | o-phenylenediamine, 2,4-dichlorobenzaldehyde | nih.govorganic-chemistry.org |

Synthesis of Oxygen-Containing Heterocycles (e.g., Pyrans)

The reactivity of this compound is also harnessed for the synthesis of oxygen-containing heterocycles, most notably pyran derivatives. The reaction typically involves the condensation of this compound with a 1,3-dicarbonyl compound or other active methylene compounds containing an oxygen nucleophile. For instance, the reaction with ethyl acetoacetate (B1235776) in the presence of a base leads to the formation of highly functionalized 4H-pyrans. growingscience.com These reactions are often high-yielding and can be performed under mild conditions. The use of catalysts like L-proline has been shown to produce pyrans with good yields and even enantioselectivity in some cases. mdpi.com

Utility in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is an excellent substrate for MCRs due to its dual functionality: the activated double bond for Michael additions and the cyano groups that can participate in subsequent transformations.

A prominent example is the one-pot synthesis of 4H-pyran derivatives, where an aldehyde (such as 2,4-dichlorobenzaldehyde), malononitrile, and an active methylene compound (like ethyl acetoacetate) are reacted together. growingscience.com This MCR is often catalyzed by a base and proceeds with high atom economy. Similarly, MCRs leading to complex pyridine and other heterocyclic systems have been developed where this compound acts as a key building block. semanticscholar.org

Development of Novel Functional Organic Materials

The electronic properties of this compound, particularly the strong electron-accepting nature of the dicyanomethylene group, make it a valuable component in the design of novel functional organic materials for electronic and photonic applications.

Application in Donor-Acceptor Architectures for Molecular Electronic Devices

In the field of molecular electronics, molecules with donor-acceptor (D-A) architectures are of great interest due to their potential use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The dicyanomethylene group is a powerful electron acceptor. When the this compound moiety is incorporated into a larger conjugated system with an electron-donating group, it facilitates intramolecular charge transfer (ICT) upon photoexcitation. The 2,4-dichloro substitution on the phenyl ring can further modulate the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and also influence the material's solubility and morphology in the solid state.

Research on Nonlinear Optics (NLO) Chromophores

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optical communications, data storage, and optical signal processing. Organic chromophores with large second-order NLO responses typically possess a D-π-A structure, where a π-conjugated bridge connects an electron donor and an electron acceptor.

The dicyanomethylene group is a very effective electron acceptor in NLO chromophores. The this compound unit can be used as the acceptor part of such chromophores. The presence of the chlorine atoms can enhance the electron-withdrawing strength of the acceptor unit and also influence the intermolecular interactions, which is a critical factor for achieving a non-centrosymmetric alignment of the chromophores in a bulk material, a prerequisite for observing a second-order NLO effect. Quantum-chemical investigations have been performed on donor-acceptor substituted dipolar NLO chromophores incorporating strong nitrile-based acceptor end groups. gatech.edu

Exploration in Advanced Sensing and Optoelectronic Materials

The exploration of this compound and its derivatives in the realms of advanced sensing and optoelectronic materials is an area of growing interest, driven by the unique electronic and photophysical properties conferred by its molecular structure. The core of this potential lies in the benzylidenemalononitrile framework, which creates a versatile donor-π-acceptor (D-π-A) system. In this arrangement, the phenyl ring acts as the electron donor, the double bond serves as the π-bridge, and the two cyano groups function as potent electron acceptors. This electronic architecture is fundamental to the nonlinear optical (NLO) properties and sensing capabilities of these compounds.

While specific research on the applications of this compound in advanced sensing is not extensively documented in publicly available literature, the broader class of malononitrile derivatives has been recognized for its potential in developing fluorescent probes. The malononitrile group can act as a reactive center for the nucleophilic addition of various analytes, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties. This mechanism forms the basis for designing chemosensors for a range of ions and small molecules.

In the field of optoelectronics, significant attention has been given to the nonlinear optical properties of related compounds. A detailed study on the closely related compound, 2-(4-chlorobenzylidene)malononitrile, provides valuable insights into the potential of its dichlorinated analogue. This research employed the Z-scan technique to characterize the third-order nonlinear optical response of the molecule.

The Z-scan is a widely used experimental method to determine both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. In a typical Z-scan experiment, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the transmittance of the sample is measured as a function of its position. The "closed-aperture" Z-scan is sensitive to nonlinear refraction, while the "open-aperture" Z-scan measures nonlinear absorption.

For 2-(4-chlorobenzylidene)malononitrile, the Z-scan measurements revealed a negative nonlinear refractive index, which is indicative of a self-defocusing effect. The magnitude of this effect, along with other nonlinear optical parameters, was found to be dependent on the laser power. The key nonlinear optical parameters determined for a 0.1 M solution of 2-(4-chlorobenzylidene)malononitrile in tetrahydrofuran (B95107) (THF) are summarized in the table below.

| Laser Power (mW) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Nonlinear Susceptibility |χ⁽³⁾| (esu) |

|---|---|---|---|

| 20 | -1.21 x 10⁻⁸ | 1.15 x 10⁻³ | 1.10 x 10⁻⁶ |

| 40 | -1.50 x 10⁻⁸ | 1.45 x 10⁻³ | 1.37 x 10⁻⁶ |

| 60 | -2.15 x 10⁻⁸ | 1.80 x 10⁻³ | 1.96 x 10⁻⁶ |

| 80 | -2.81 x 10⁻⁸ | 2.16 x 10⁻³ | 2.56 x 10⁻⁶ |

| 100 | -3.15 x 10⁻⁸ | 2.45 x 10⁻³ | 2.87 x 10⁻⁶ |

These findings for the monochlorinated analogue suggest that this compound would also exhibit significant third-order nonlinear optical properties. The presence of two electron-withdrawing chlorine atoms on the phenyl ring in the 2,4-positions would likely enhance the electron-accepting nature of the donor part of the D-π-A system. This modification could lead to a larger ground-state dipole moment and increased hyperpolarizability, potentially resulting in a stronger nonlinear optical response.

The promising nonlinear optical properties of benzylidenemalononitrile derivatives make them candidates for applications in various optoelectronic devices, including optical switching, optical limiting, and all-optical signal processing. Materials with a large third-order nonlinear susceptibility are crucial for the development of next-generation photonic technologies.

While direct experimental data for this compound remains to be fully explored and reported, the established properties of its chemical relatives strongly indicate its potential as a valuable component in the design of novel advanced sensing and optoelectronic materials. Further research into the synthesis and characterization of this compound and its incorporation into material systems is warranted to unlock its full potential in these high-technology fields.

Structure Reactivity Relationships and Derivatives of 2,4 Dichlorobenzylidenemalononitrile

Synthesis and Characterization of Novel Derivatives

The synthesis of 2,4-Dichlorobenzylidenemalononitrile derivatives, like other benzylidenemalononitriles, is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, 2,4-dichlorobenzaldehyde) with an active methylene (B1212753) compound, malononitrile (B47326). nih.gov This method is fundamental in synthetic organic chemistry for forming carbon-carbon double bonds. nih.gov

Modern synthetic chemistry has focused on developing more efficient and environmentally benign methodologies. One such advanced approach is a tandem photooxidative process that allows for the synthesis of benzylidenemalononitrile (B1330407) derivatives from benzyl (B1604629) alcohols in water under visible light. uni-regensburg.de This one-pot reaction couples the in situ photooxidation of the alcohol to the corresponding aldehyde with the subsequent Knoevenagel condensation, using air as the terminal oxidant. uni-regensburg.de This method enhances sustainability by reducing waste and avoiding the isolation of intermediate aldehydes. uni-regensburg.de Microwave-assisted synthesis has also been employed to accelerate the Knoevenagel condensation, often leading to higher yields in shorter reaction times. nih.gov

The characterization of these novel derivatives relies on a suite of spectroscopic techniques. Fourier Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of key functional groups, such as the strong absorption band of the nitrile group (C≡N) around 2220 cm⁻¹ and the bands corresponding to the alkene (C=C) and aromatic ring stretches. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, allowing for the precise assignment of protons and carbons in the molecule. nih.gov Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. mdpi.com

Table 1: Synthesis and Characterization Data of Representative Benzylidenemalononitrile Derivatives This table presents data for analogous compounds to illustrate typical characterization results.

| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Key FT-IR Peaks (cm⁻¹) | ¹H NMR Data (δ ppm, key signals) |

|---|---|---|---|---|---|

| 4-Hexyloxybenzylidenemalononitrile | Microwave Irradiation | 65 | 42–43 | 2224 (C≡N), 1606 (C=C) | 7.92 (d, 2H, Ar), 7.66 (s, 1H, =CH), 4.08 (t, 2H, -OCH₂) |

| 4-Octyloxybenzylidenemalononitrile | Microwave Irradiation | 60 | 43–44 | 2224 (C≡N), 1606 (C=C) | 7.92 (d, 2H, Ar), 7.66 (s, 1H, =CH), 4.08 (t, 2H, -OCH₂) |

Source: Data adapted from reference nih.gov.

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The presence and position of substituents on the aromatic ring of benzylidenemalononitrile derivatives profoundly influence their chemical reactivity and selectivity. The two chlorine atoms in this compound are electron-withdrawing groups (EWGs) that significantly impact the electronic distribution within the molecule. These substituents decrease the electron density of the aromatic ring and, through conjugation, increase the electrophilicity of the β-carbon in the α,β-unsaturated system.

This electronic perturbation affects the molecule's reactivity in several ways:

Enhanced Electrophilicity : The electron-withdrawing nature of the chloro-substituents makes the double bond more susceptible to nucleophilic attack (e.g., in Michael additions).

Reaction Rates : The transmission of electronic effects from substituents can be quantitatively assessed using Hammett correlations, where reaction rates or equilibrium constants are correlated with substituent constants (σ). researchgate.net For similar conjugated systems, good linear correlations have been found between NMR chemical shifts and Hammett parameters, demonstrating the predictable nature of these electronic effects. mdpi.com

Spectroscopic Properties : Substituents cause predictable changes in NMR spectra. For instance, EWGs typically lead to a deshielding effect, shifting the signals of nearby protons and carbons to higher ppm values. mdpi.com

Exploration of Unique Reaction Pathways and Transformations of Derivatives

The inherent reactivity of the this compound scaffold allows for its participation in unique and complex reaction pathways beyond simple additions. These transformations often lead to the synthesis of intricate molecular architectures with high efficiency.

One notable pathway is the use of these derivatives in multicomponent reactions . For example, benzylidenemalononitriles, formed in situ from an aldehyde and malononitrile, can react with a third component like 1,3-cyclohexanedione (B196179) in a catalyst-free, one-pot synthesis to produce complex heterocyclic systems such as tetrahydro-benzo[b]pyrans. researchgate.net This approach exemplifies atom economy and procedural simplicity.

Another area of exploration is tandem reactions , where multiple bond-forming events occur sequentially in a single operation. The previously mentioned tandem photooxidative Knoevenagel condensation is a prime example. uni-regensburg.de The proposed mechanism involves the photoexcited catalyst abstracting a hydrogen atom from the benzyl alcohol to generate a benzylic radical, which then reacts with molecular oxygen to eventually form the aldehyde intermediate needed for the condensation step. uni-regensburg.de

Furthermore, the conjugated system of benzylidenemalononitriles can undergo intramolecular cyclizations . In related systems, it has been shown that a benzylidene derivative can cyclize through a uni-regensburg.dersc.org-hydrogen shift, leading to the formation of a dipolar intermediate that subsequently cyclizes to yield complex polycyclic aromatic structures like isoindolo[2,1-a]quinolines. researchgate.net These unique transformations highlight the synthetic versatility of the benzylidenemalononitrile core structure, enabling the construction of diverse and valuable heterocyclic compounds.

Correlation between Molecular Structure and Synthetic Utility

The synthetic utility of this compound and its derivatives is directly correlated with its distinct molecular structure. The combination of an activated π-system and multiple reactive sites makes it a valuable intermediate in organic synthesis. researchgate.net

The key structural features and their corresponding utilities are:

The Electrophilic C=C Double Bond : Activated by two adjacent cyano groups and further influenced by the dichlorophenyl ring, this double bond is an excellent Michael acceptor. This allows for conjugate addition reactions with a wide range of nucleophiles, enabling the construction of more complex molecular skeletons.

The Dinitrile Moiety : The two cyano groups are not just activating groups; they are also versatile functional handles. They can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form various nitrogen-containing heterocycles. researchgate.net

The concept of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) can be applied to this class of compounds. rsc.org These models establish a mathematical correlation between a molecule's physicochemical properties (which are determined by its structure) and its utility, whether in biological applications or as a synthetic precursor. rsc.org For example, by modulating the substituents on the phenyl ring, one can fine-tune the electronic properties (e.g., the HOMO-LUMO gap) to optimize the compound for applications in materials science, such as nonlinear optics, where donor-π-acceptor structures are highly desirable. researchgate.net

Table 2: Correlation of Structural Features with Synthetic Utility

| Structural Feature | Physicochemical Property | Synthetic Utility |

|---|---|---|

| α,β-Unsaturated Dinitrile System | High electrophilicity of the β-carbon | Excellent Michael acceptor for C-C and C-heteroatom bond formation. |

| Two Cyano (C≡N) Groups | Strong electron-withdrawing nature; can be hydrolyzed or reduced. | Versatile precursor for synthesizing heterocycles, amines, and carboxylic acids. |

| 2,4-Dichlorophenyl Ring | Inductive and resonance electron withdrawal; provides steric bulk. | Modulates reactivity of the double bond; influences molecular packing in solid-state and solubility. |

Future Research Trajectories and Emerging Paradigms

Innovations in Asymmetric Catalysis for 2,4-Dichlorobenzylidenemalononitrile Reactions

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While the Knoevenagel condensation provides an efficient route to this compound, the development of asymmetric catalytic systems to control its stereochemistry presents a significant and compelling challenge. Future research will likely focus on the design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high enantioselectivity in reactions involving the prochiral center of 2,4-dichlorobenzaldehyde (B42875). Innovations in this area could lead to the synthesis of enantiopure derivatives of this compound with unique chiroptical properties or enhanced biological activities.

A key area of exploration will be the development of catalysts that can effectively differentiate between the two enantiotopic faces of the aldehyde during the nucleophilic attack by the malononitrile (B47326) anion. This will require a deep understanding of the reaction mechanism and the subtle non-covalent interactions between the catalyst, substrates, and transition states. The exploration of bifunctional catalysts, which can simultaneously activate both the electrophile and the nucleophile, is a promising avenue. Furthermore, the use of chiral auxiliaries that can be easily attached and removed from the starting materials or products may also be investigated to induce stereoselectivity.

Integration with Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of large libraries of compounds has spurred the development of automated and high-throughput synthesis platforms. The integration of the synthesis of this compound and its analogs into these platforms is a logical and impactful future direction. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability.

Future research will focus on developing robust and reliable flow chemistry protocols for the Knoevenagel condensation of 2,4-dichlorobenzaldehyde and malononitrile. This will involve the optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading in continuous flow reactors. The use of immobilized catalysts or reagents within the flow system will be a key area of investigation to simplify product purification and enable catalyst recycling. The integration of online analytical techniques, such as spectroscopy and chromatography, will allow for real-time reaction monitoring and optimization. The ability to rapidly synthesize a diverse range of this compound-based molecules will accelerate the discovery of new materials with tailored properties.

Computational Design and Rational Discovery of New this compound-Based Architectures

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new molecules with desired properties. In the context of this compound, computational approaches will play a pivotal role in the discovery of novel architectures with enhanced functionalities. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives.

Future research will utilize these computational tools to guide the synthesis of molecules with specific electronic and optical properties for applications in areas like organic electronics. For instance, by systematically modifying the substituents on the phenyl ring or the malononitrile moiety, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's charge transport characteristics and absorption/emission spectra. Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activity, aiding in the design of new therapeutic agents.

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | HOMO/LUMO energies, bond lengths, vibrational frequencies. |

| Molecular Docking | Prediction of binding modes to biological targets. | Binding affinity, protein-ligand interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predicted bioactivity, toxicity. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions. | Conformational stability, solvation effects. |

Expanding Applications in Advanced Functional Materials and Energy Technologies

The unique electronic properties of the dicyanovinyl group, coupled with the stability of the dichlorophenyl moiety, make this compound a promising building block for advanced functional materials. While current applications are emerging, future research will focus on systematically exploring its potential in a wider range of technologies.

In the field of organic electronics, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of the dicyanovinyl group can facilitate n-type charge transport, a crucial property for many electronic devices. In the realm of energy technologies, these compounds could be explored as sensitizers in dye-sensitized solar cells or as components of organic redox flow batteries. The ability to tune the electrochemical properties through chemical modification will be a key factor in their successful application.

Synergistic Experimental-Computational Methodologies for Comprehensive Understanding

The most profound advances in the study of this compound and its derivatives will arise from the close integration of experimental and computational approaches. This synergistic methodology allows for a deeper and more comprehensive understanding of the structure-property-function relationships of these molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichlorobenzylidenemalononitrile, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A modified Knoevenagel condensation between 2,4-dichlorobenzaldehyde and malononitrile in anhydrous ethanol, catalyzed by piperidine or ammonium acetate, is commonly used . To optimize yield, reaction parameters such as temperature (70–80°C), solvent polarity, and catalyst loading should be systematically varied. Purification via recrystallization (e.g., using ethanol or acetonitrile) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity . Kinetic monitoring using TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitrile (C≡N, ~2220 cm⁻¹) and aromatic C-Cl (750–850 cm⁻¹) stretches .

- NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and the benzylidene proton (δ ~8.3 ppm). ¹³C NMR confirms nitrile carbons (~115 ppm) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and NMR chemical shifts, validated against experimental data .

Q. How can the stability of this compound under varying storage and reaction conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature (e.g., 25°C, 40°C), and light exposure. Monitor degradation via HPLC or GC-MS to detect hydrolysis products (e.g., malononitrile derivatives). Thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds .

Q. What solvent systems are suitable for studying the solvatochromic behavior of this compound?

- Methodological Answer : Use polar aprotic solvents (DMF, DMSO) and protic solvents (ethanol, water) to analyze UV-Vis absorption shifts. Correlate solvent polarity (e.g., using Reichardt’s ET(30) scale) with λmax changes. Time-dependent DFT (TD-DFT) simulations at the M06-2X level can predict solvent effects on electronic transitions .

Advanced Research Questions

Q. How can computational chemistry elucidate the degradation pathways of this compound in advanced oxidation processes (AOPs)?

- Methodological Answer : Perform DFT calculations (e.g., M06-2X/6-311++G(d,p)) to model •OH radical attack on the benzylidene moiety. Identify transition states for addition-elimination pathways and compare with experimental LC-MS data on intermediates (e.g., chlorinated phenols). Solvent effects are incorporated via the SMD model .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Cross-validate computational models (e.g., hybrid functionals vs. post-Hartree-Fock methods) and experimental kinetics. For example, if DFT underestimates reaction barriers, refine calculations using CASSCF or DLPNO-CCSD(T). Replicate experiments under inert atmospheres to exclude oxidative side reactions .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) at the benzene ring to modulate electrophilicity. Assess bioactivity via molecular docking (e.g., AutoDock Vina) against target enzymes .

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against model organisms .

Q. What methodologies assess the environmental toxicity of this compound and its degradation products?

- Methodological Answer :

- Acute Toxicity : Use Daphnia magna or zebrafish embryos (OECD Test 202/203) to determine LC50.

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

- QSAR Models : Predict ecotoxicity using EPI Suite or TEST software, parameterizing with logP and molecular volume .

Q. How can synthetic scalability of this compound be achieved without compromising efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.